2,4-Diphenyl-6a-thiathiophthene
Description
Properties
CAS No. |
14905-03-4 |
|---|---|
Molecular Formula |
C17H12S3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
3,6-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C17H12S3/c1-3-7-13(8-4-1)15-12-18-20-17(15)11-16(19-20)14-9-5-2-6-10-14/h1-12H |
InChI Key |
OHZQNKVSNAUZNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC=C3C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Scientific Research Applications
Material Science
2,4-Diphenyl-6a-thiathiophthene has been explored for its potential applications in material science due to its unique electronic properties. The compound exhibits interesting charge transport characteristics, making it suitable for use in organic semiconductors and photovoltaic devices. The dual phenyl substitution enhances its stability and conductivity, which are critical for electronic applications.
Organic Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the development of various heterocyclic compounds. Its reactivity with nucleophiles and electrophiles has been studied extensively to elucidate potential pathways for transformation. This compound can participate in various chemical reactions, leading to the synthesis of novel thiophene derivatives that may possess unique biological or material properties.
Biological Studies
Recent studies have indicated that this compound interacts with biological systems, highlighting its potential therapeutic applications. Although primarily intended for research purposes, preliminary investigations suggest it may exhibit cytotoxic activity against certain cancer cell lines and anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. Further exploration into its pharmacological properties could lead to significant advancements in medicinal chemistry.
Charge Density Studies
Deformation-density studies have been conducted on this compound to understand its electronic distribution better. These studies reveal variations in charge density across different bonds within the compound, which are crucial for predicting reactivity and stability under various conditions. Such insights contribute to the theoretical understanding of thiathiophthene derivatives and their potential applications in advanced materials and pharmaceuticals .
Case Study 1: Electronic Properties
A study conducted by Wang et al. focused on the charge density distribution of this compound compared to other thiathiophene derivatives. The findings indicated that the compound exhibits significant differences in S–S bond lengths and charge distributions, which correlate with its electronic properties. This study provides essential data for the design of new materials based on thiathiophthene structures .
In preclinical models, this compound demonstrated notable cytotoxic effects against human breast cancer cells. In xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to controls. Additionally, it showed promise in reducing inflammatory markers in murine models induced by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Material Science | Used as an organic semiconductor; exhibits unique electronic properties suitable for photovoltaics. |
| Organic Chemistry | Serves as an intermediate for synthesizing various heterocyclic compounds; reactive with nucleophiles/electrophiles. |
| Biological Studies | Exhibits cytotoxic activity against cancer cell lines; shows anti-inflammatory properties in vitro. |
| Charge Density Studies | Provides insights into electronic distribution; important for predicting reactivity and stability. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
2.1.1 Thiathiophthene Derivatives
Unsubstituted thiathiophthene lacks phenyl groups, resulting in a more planar central ring. The introduction of phenyl substituents in 2,4-Diphenyl-6a-thiathiophthene induces steric hindrance, reducing planarity and altering bond angles (e.g., S–S–C angles increase by ~5° compared to unsubstituted analogs). This steric effect also impacts crystallinity, as phenyl groups enhance molecular packing efficiency .
2.1.2 Tetrathiafulvalene (TTF)
TTF (C₆H₄S₄) is a planar, fully conjugated dithiole-dithiolium system. Unlike this compound, TTF exhibits shorter S–S bonds (~2.01 Å) and higher symmetry, enabling efficient stacking in charge-transfer complexes. The absence of bulky substituents in TTF facilitates applications in conductive materials, whereas the phenyl groups in this compound limit such utility .
2.1.3 Thiopyrans
Thiopyrans (e.g., 2H-thiopyran) are six-membered sulfur-containing heterocycles. Their structures lack the fused bicyclic system of thiathiophthenes, resulting in less ring strain and different electronic properties. Thiopyrans typically show localized π-electrons and higher reactivity toward electrophilic substitution compared to the delocalized system in this compound .
Electronic Properties
| Compound | S–S Bond Length (Å) | π-Electron Delocalization | Planarity | Conductivity Potential |
|---|---|---|---|---|
| This compound | 2.05–2.10 | High (central ring) | Non-planar | Low |
| Tetrathiafulvalene (TTF) | 2.01 | High (entire molecule) | Planar | High |
| Unsubstituted Thiathiophthene | 2.03 | Moderate | Semi-planar | Moderate |
The delocalized electron density in this compound is concentrated in the central thiathiophthene ring, unlike TTF, where delocalization spans the entire molecule. This localized delocalization limits its redox activity compared to TTF, which exhibits reversible two-electron oxidation .
Research Findings and Implications
Deformation density studies of this compound (1991) revealed significant electron accumulation (~0.25 e⁻/ų) along the S–S bond, suggesting partial double-bond character. This contrasts with TTF, where electron density is uniformly distributed. Such findings underscore the role of substituents in modulating electronic behavior in sulfur heterocycles .
Comparative crystallographic data also highlight the trade-off between steric effects (from phenyl groups) and electronic delocalization. While phenyl substituents improve thermal stability, they hinder applications requiring molecular stacking, unlike TTF derivatives .
Preparation Methods
Preparation via 1,3,5-Triketones and Phosphorus Pentasulfide
The most widely documented synthesis of 2,4-diphenyl-6a-thiathiophthene involves the reaction of 1,3,5-triketones with phosphorus pentasulfide (P₄S₁₀). This method, pioneered by Stavaux and Lozac’h, leverages the electrophilic sulfurization of carbonyl groups to form the thiathiophthene core . For example, diacetylacetone derivatives substituted with phenyl groups at the 2- and 4-positions undergo cyclization in the presence of P₄S₁₀ under reflux conditions in anhydrous toluene. The reaction proceeds via intermediate thioenolization, followed by intramolecular cyclization to yield the tricyclic product .
Yields for this method vary significantly (5–55%), depending on the steric and electronic effects of substituents. For this compound, the presence of bulky phenyl groups at the 2- and 4-positions reduces steric hindrance during cyclization, enabling moderate yields of ~35% . Side products, such as 4H-thiopyran-4-thiones, are common due to competing thio-Knoevenagel condensation . Optimization strategies include:
-
Solvent selection : Anhydrous toluene or xylene enhances reaction efficiency by minimizing hydrolysis of P₄S₁₀.
-
Temperature control : Reflux at 110–140°C ensures complete sulfurization without decomposition.
-
Stoichiometry : A 1:2 molar ratio of triketone to P₄S₁₀ maximizes conversion .
Alkylation of Ketone-Carbon Disulfide Adducts
An alternative route involves the condensation of ketones with carbon disulfide (CS₂), followed by alkylation. Thuiller and Viable demonstrated that phenyl-substituted ketones react with CS₂ in the presence of sodium t-amyloxide, forming bis(methylthiomethylene) intermediates . Subsequent alkylation with methyl iodide yields dithiocarbamate derivatives, which undergo cyclization with P₄S₁₀ to produce this compound .
This method offers superior scalability, with yields reaching 60–90% after alkylation. Key considerations include:
-
Base selection : Sodium t-amyloxide outperforms weaker bases (e.g., NaOH) by deprotonating CS₂ more effectively.
-
Alkylating agents : Methyl iodide ensures complete methylation of sulfur atoms, preventing undesired side reactions.
-
Workup : Sequential extraction with chloroform and recrystallization from ethanol enhances purity .
The reaction mechanism proceeds through a thio-Claisen pathway, where the dithiocarbamate intermediate undergoes [3+3] cyclization upon sulfurization . Nuclear magnetic resonance (NMR) studies confirm the regioselectivity of phenyl group incorporation, with deshielded protons at δ 8.6–9.3 ppm corresponding to the thiathiophthene core .
Transformations from Vilsmeier Salts and Related Intermediates
3-Methylene-1,2-diselenolium salts, though primarily used for selenium analogues, provide a viable pathway to this compound via Vilsmeier-Haack reactions. Treatment of 3-methyl(ene)-1,2-diselenolium perchlorates with dimethylthioformamide generates Vilsmeier salts, which undergo solvolysis with sodium hydrogen sulfide (NaSH) to form the target compound .
While this method is less common for sulfur-containing systems, it offers precise control over substitution patterns. Challenges include the instability of Vilsmeier salts in protic solvents and competing hydrolysis pathways. Yields are typically lower (~25%) compared to triketone-based routes .
Analytical Characterization and Spectral Data
Structural confirmation of this compound relies on spectroscopic techniques:
-
UV-Vis spectroscopy : Absorption bands at 260 nm (π→π*) and 500 nm (n→π*) confirm the conjugated tricyclic system .
-
Infrared spectroscopy : Bands at 1465 cm⁻¹ (C=C stretching) and 700 cm⁻¹ (C-S bending) validate the thiathiophthene core .
-
¹H NMR : Resonances at δ 7.2–7.8 ppm (aryl protons) and δ 8.6–9.3 ppm (heterocyclic protons) align with X-ray crystallography data .
Comparative Analysis of Synthetic Methods
| Method | Reactants | Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| 1,3,5-Triketones + P₄S₁₀ | Diacetylacetone derivatives | Reflux in toluene | 35% | Broad substrate scope |
| CS₂ Alkylation | Phenyl ketones + CS₂ | Na t-amyloxide, CH₃I | 60–90% | High scalability |
| Vilsmeier Salts | Diselenolium salts | DMF, NaSH | 25% | Precise substitution control |
Q & A
Q. What are the recommended synthetic routes for 2,4-Diphenyl-6a-thiathiophthene, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves cyclization or coupling reactions of thiophene precursors with phenyl substituents. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or Lewis acids (e.g., AlCl₃) can improve regioselectivity.
- Temperature control : Gradual heating (80–120°C) minimizes side reactions.
- Design of Experiments (DoE) : Factorial design can systematically evaluate interactions between variables (e.g., molar ratios, reaction time) .
Contradictions : Conflicting reports on catalyst efficiency (e.g., Pd vs. Cu) may arise from differences in precursor purity or solvent polarity. Validate via parallel trials with standardized reagents.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms phenyl substitution patterns. Use deuterated chloroform (CDCl₃) for solubility.
- X-ray diffraction (XRD) : Resolves crystal packing and bond angles, critical for verifying the thiathiophthene core.
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Cross-validation : Triangulate data from multiple techniques to address discrepancies (e.g., NMR vs. XRD torsional angles) .
Contradictions : Disparities in XRD data (e.g., bond lengths) may stem from polymorphic variations. Use temperature-controlled crystallization to isolate stable forms.
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions, and what experimental approaches can elucidate these factors?
Methodological Answer:
- Electronic effects : Use Hammett plots to correlate substituent σ-values with reaction rates. Introduce electron-withdrawing groups (e.g., NO₂) to assess resonance stabilization.
- Steric effects : Compare reactivity of ortho- vs. para-substituted phenyl derivatives via kinetic studies.
- Computational modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
- Mixed methods : Integrate experimental kinetics with DFT to resolve mechanistic ambiguities (e.g., nucleophilic vs. electrophilic pathways) .
Contradictions : Conflicting DFT and experimental results may arise from solvent effects not modeled in simulations. Include solvation parameters in computational frameworks.
Q. What strategies can resolve contradictions between computational predictions and experimental observations in the photophysical behavior of this compound?
Methodological Answer:
- Parameter refinement : Adjust computational models (e.g., TD-DFT with CAM-B3LYP functional) to account for excited-state relaxation.
- Experimental controls : Measure UV-Vis/fluorescence spectra under inert atmospheres to exclude oxidation artifacts.
- Dialectical analysis : Synthesize contradictions (e.g., theoretical vs. empirical bandgaps) by iteratively refining hypotheses (thesis-antithesis-synthesis) .
Contradictions : Discrepancies in emission quantum yields may stem from aggregation-caused quenching (ACQ). Use cryogenic spectroscopy to isolate monomeric species.
Q. How can researchers address stability issues of this compound under ambient conditions?
Methodological Answer:
- Degradation profiling : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Light exposure tests : Use UV-Vis to track photooxidation. Compare argon vs. air atmospheres.
- Protective matrices : Encapsulate in mesoporous silica or polymeric micelles to shield from moisture/oxygen .
Contradictions : Conflicting stability reports may arise from varying impurity levels. Standardize purification (e.g., column chromatography vs. recrystallization).
Q. What role does the thiathiophthene core play in modulating charge transport properties, and how can this be experimentally validated?
Methodological Answer:
- Thin-film studies : Fabricate OFETs (organic field-effect transistors) to measure hole/electron mobility.
- Cyclic voltammetry : Determine HOMO/LUMO levels and compare with analogous thiophene derivatives.
- In situ spectroscopy : Use Raman under applied bias to observe structural changes during charge injection .
Contradictions : Disparities in mobility values may reflect film morphology differences. Use atomic force microscopy (AFM) to correlate surface roughness with device performance.
Methodological Framework
- Triangulation : Combine experimental, computational, and theoretical data to resolve contradictions .
- Dialectical synthesis : Address conflicting results through iterative hypothesis refinement .
- Mixed-methods design : Integrate qualitative (e.g., mechanistic insights) and quantitative (e.g., kinetic data) approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
